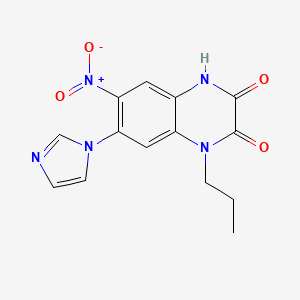
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the quinoxalinedione family, which is characterized by a bicyclic structure containing nitrogen atoms. The presence of the imidazole and nitro groups further enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- typically involves multi-step organic reactions. One common method includes the condensation of o-phenylenediamine with a suitable dicarbonyl compound to form the quinoxaline core. Subsequent nitration and imidazole substitution reactions are carried out under controlled conditions to introduce the nitro and imidazole groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The imidazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives, amino-substituted compounds, and other functionalized molecules .
Aplicaciones Científicas De Investigación
2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole group can bind to metal ions or active sites of enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Quinoxalinedione, 6-(2-ethyl-1H-imidazol-1-yl)-1,4-dihydro-7-nitro-
- 7-(1H-Imidazol-1-yl)-1-methoxy-6-nitro-1,4-dihydro-2,3-quinoxalinedione
Uniqueness
Compared to similar compounds, 2,3-Quinoxalinedione, 1,4-dihydro-7-(1H-imidazol-1-yl)-6-nitro-1-propyl- is unique due to its specific substitution pattern, which may confer distinct chemical reactivity and biological activity. The presence of the propyl group can also influence its solubility and interaction with biological targets .
Propiedades
Número CAS |
143151-36-4 |
|---|---|
Fórmula molecular |
C14H13N5O4 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
6-imidazol-1-yl-7-nitro-4-propyl-1H-quinoxaline-2,3-dione |
InChI |
InChI=1S/C14H13N5O4/c1-2-4-18-10-7-11(17-5-3-15-8-17)12(19(22)23)6-9(10)16-13(20)14(18)21/h3,5-8H,2,4H2,1H3,(H,16,20) |
Clave InChI |
GOUMIAHOJZZWCT-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C2=CC(=C(C=C2NC(=O)C1=O)[N+](=O)[O-])N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


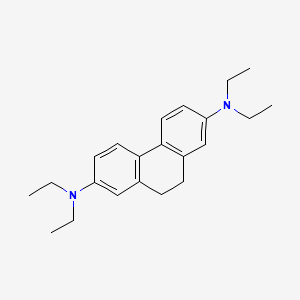
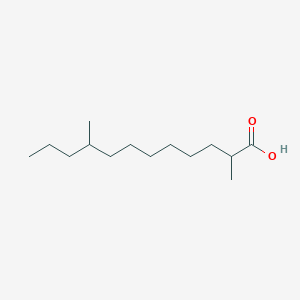
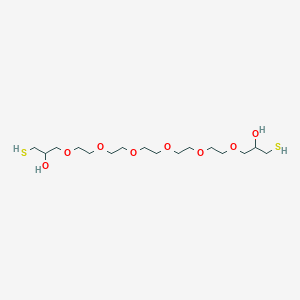


![1-[Bis(2-hydroxyethyl)amino]-4,4,5,5,6,6,6-heptafluorohexan-2-OL](/img/structure/B12554635.png)
![1-Fluoro-4-[4-(4-propylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12554636.png)

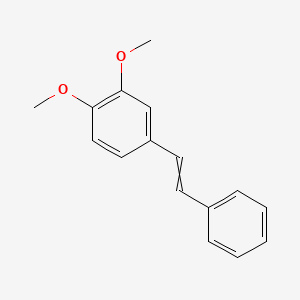
![Ethyl 4-[2-(3-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12554655.png)
![1-[(1,3-Dichloropropan-2-yl)sulfanyl]-4-nitrobenzene](/img/structure/B12554657.png)
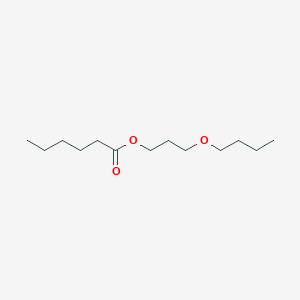
![6-{[(2-Hydroxyethyl)amino]methylidene}-2-{(E)-[(2-hydroxyethyl)imino]methyl}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12554673.png)
![2-[2-[Carboxymethyl-[(3-hydroxyphenyl)methyl]amino]ethyl-[(3-hydroxyphenyl)methyl]amino]acetic acid](/img/structure/B12554680.png)
